N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the G-protein-coupled receptor signaling pathway . This pathway plays a crucial role in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling .
Pharmacokinetics
The compound’s high inhibitory activity towards grk-2 and -5 suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of GRK-2 and -5 . This inhibition can potentially alter the function of G-protein-coupled receptors, thereby affecting various physiological processes, including cardiovascular function .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzo[d]oxazole moiety with a piperidine structure, suggesting diverse pharmacological properties. Here, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4O4S, with a molecular weight of approximately 450.55 g/mol. The structure features key functional groups that are often associated with biological activity:
Functional Group | Description |
---|---|
Benzo[d]oxazole | Aromatic heterocycle known for various biological activities |
Piperidine | A nitrogen-containing cyclic compound that enhances bioactivity |
Sulfonamide | Often involved in antibacterial and anti-inflammatory actions |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism of action is primarily through the inhibition of quorum sensing pathways in bacteria, which are critical for bacterial communication and virulence. This inhibition leads to reduced pathogenicity and offers potential applications in developing new antimicrobial therapies.
Case Studies and Research Findings
- Quorum Sensing Inhibition : A study demonstrated that a related derivative effectively disrupted quorum sensing in Pseudomonas aeruginosa, leading to decreased biofilm formation and virulence factor production. This suggests that this compound may have similar effects.
- Comparative Analysis : In a comparative study of several benzothiazole derivatives, the compound was noted for its unique dual heterocyclic structure, enhancing its interactions with biological targets compared to simpler derivatives. The study highlighted its potential as an effective antimicrobial agent.
- Therapeutic Potential : Preliminary evaluations indicate that this compound interacts with enzymes involved in metabolic pathways, which could be crucial for understanding its pharmacokinetics and therapeutic applications.
Comparative Table of Similar Compounds
Here is a comparison of this compound with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole | Chlorine substitution | Antimicrobial activity |
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides | Piperidine moiety | Anti-cancer properties |
6-(pyrrolidin-1-yloxy)benzothiazole | Pyrrolidine substitution | Neuroprotective effects |
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-12-20(28-3)21(13-16(15)2)30(26,27)23-14-17-8-10-25(11-9-17)22-24-18-6-4-5-7-19(18)29-22/h4-7,12-13,17,23H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVTWOPEYPDHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.